4,4'-Sulfonylbis(2-methylphenol)

Overview

Description

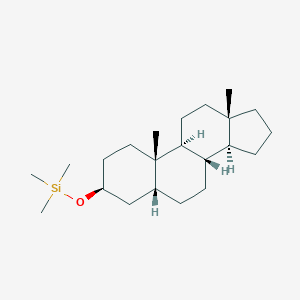

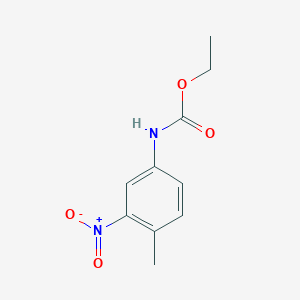

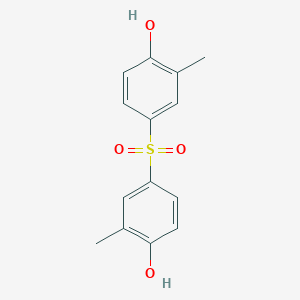

4,4'-Sulfonylbis(2-methylphenol), also known as Bisphenol S (BPS), is a chemical compound that is widely used in the manufacturing of various products, including plastics, paper, and thermal paper. BPS is a derivative of Bisphenol A (BPA), which has been linked to various health concerns. In recent years, there has been growing concern about the potential adverse effects of BPS on human health and the environment.

Scientific Research Applications

Macrocyclic Chemistry : 4,4'-Sulfonylbis(thiophenol) reacts with 4,4'-dichlorodiphenyl sulfone to create macrocyclic thioether sulfones, which include highly strained cyclodimers and cyclotetramers. These macrocycles can adopt different conformations, offering potential applications in material science and molecular engineering (Baxter et al., 1998).

Endocrine Activity : In a study on Bisphenol S (BPS) and its analogs, including 4,4'-Sulfonylbis(2-methylphenol), the endocrine activities of these compounds were evaluated using in-vitro systems. The research examined estrogenic, androgenic, and thyroid hormone activities, finding that some analogs exhibited weak antagonistic activities (Skledar et al., 2016).

Sulfonation and Sulfation : The reaction of 4-methylphenol with concentrated sulfuric acid, leading to sulfonation and sulfation, has been studied. This research provides insights into the chemical pathways and products formed in these reactions, which are crucial for understanding the chemical behavior of similar compounds (Cerfontain & Koeberg-Telder, 1989).

Glucocorticoid and Androgen Receptor Activities : 4,4'-Sulfonylbis(2-methylphenol) was identified as a modulator of the glucocorticoid and androgen receptor activities. This discovery is significant in the context of hormonal balance and potential therapeutic applications (Kolšek et al., 2015).

Photocatalysis in Organic Synthesis : The sulfonylation of benzylic C-H bonds through a reaction involving 4-methylphenols under photocatalytic conditions was investigated. This research has implications for developing new synthetic pathways in organic chemistry (Gong et al., 2018).

Polymer Synthesis and Characterization : Studies have focused on synthesizing and characterizing polymers derived from compounds like 4,4'-Sulfonylbis(2-methylphenol). These investigations are crucial for advancing materials science, particularly in creating new polymers with specific properties (Paventi et al., 1996).

Electrochemical Reduction Studies : The electrochemical reduction of compounds related to 4,4'-Sulfonylbis(2-methylphenol) has been studied, providing insights into their behavior under reduction conditions. This research has implications for electrochemistry and material processing (Pilard et al., 2001).

Polyarylate Synthesis : Research has been conducted on synthesizing polyarylates containing sulfone or ether and sulfone groups, starting from diacid chlorides like 4,4'-Sulfonyldibenzoyl chloride. Such studies contribute to developing new materials with tailored properties for various applications (Hsiao & Chiou, 2001).

Fluorescent Chemosensors : 4,4'-Sulfonylbis(2-(-2-hydroxybenzylideneamino)phenol) was synthesized as a selective fluorescent probe for Al3+. This application demonstrates the potential of derivatives of 4,4'-Sulfonylbis(2-methylphenol) in sensor technology and analytical chemistry (Maity et al., 2017).

Analysis of Bisphenols in Beverages : A method was developed for analyzing bisphenols, including 4,4'-Sulfonylbis(2-methylphenol), in beverages. This research is significant for food safety and environmental monitoring (Regueiro & Wenzl, 2015).

Dissociation Studies in High-Temperature Water : The dissociation equilibrium of 4-methylphenol in high-temperature water was investigated, providing essential data for understanding the thermodynamics of similar compounds (Leo et al., 2002).

Polymer Science : Research has been done on synthesizing aromatic poly(ether sulfone imide)s derived from sulfonyl bis(ether anhydride)s and aromatic diamines. Such studies are important for developing advanced polymers with specific characteristics (Hsiao & Huang, 1998).

Proton Exchange Membranes : Novel biphenol-based poly(arylene ether sulfone)s containing pendant sulfonate groups were prepared for use as proton exchange membranes, demonstrating the application of these materials in fuel cell technology (Wang et al., 2002).

Nanofiltration Membrane Development : Sulfonated thin-film composite nanofiltration membranes were developed for dye treatment, indicating the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).

Sulfonate Group Polymers : Poly(ether sulfone)s containing pendant sodium sulfonate groups were synthesized, contributing to the development of polymers with enhanced hydrophilicity and thermal stability (Mitsuru et al., 1993).

Matrix Metalloproteinase Inhibition : The deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT, a selective inhibitor of matrix metalloproteinase 2 (MMP2), was studied, highlighting the importance of sulfone derivatives in medicinal chemistry (Tao et al., 2010).

Sulfamate Protection in Medicinal Chemistry : The N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups was explored, demonstrating the utility of sulfamate derivatives in drug development (Reuillon et al., 2012).

Catalytic Alkylation : The kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts was studied, showing the application of sulfonic acid derivatives in catalysis (Elavarasan et al., 2011).

Transition Metal Complexes : Sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for biological activities, indicating their potential in developing new therapeutic agents (Chohan & Shad, 2011).

Pesticidal Activity : Derivatives of phenyl tribromomethyl sulfone, including tribromomethyl phenyl sulfone derivatives, were synthesized as potential pesticides, showing the use of sulfone derivatives in agriculture (Borys et al., 2012).

Safety and Hazards

4,4’-Sulfonylbis(2-methylphenol) may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name |

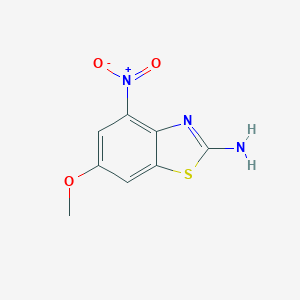

4-(4-hydroxy-3-methylphenyl)sulfonyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c1-9-7-11(3-5-13(9)15)19(17,18)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGBRKTHOUETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292796 | |

| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16346-97-7 | |

| Record name | 16346-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.